Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester

Description

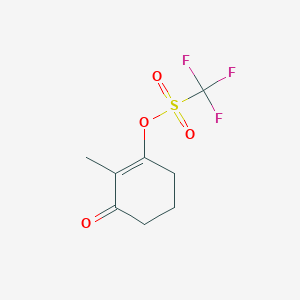

Chemical Structure and Properties The compound Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester (CAS: 150765-78-9) is a trifluoromethanesulfonate (triflate) ester featuring a cyclohexenone backbone substituted with a methyl group at position 2 and a ketone at position 3 (Figure 1). Its molecular formula is C₈H₉F₃O₄S, with a molecular weight of 274.22 g/mol . The electron-withdrawing triflate group (-OSO₂CF₃) at position 1 enhances its reactivity as a leaving group, while the ketone and methyl substituents influence steric and electronic properties.

Synthesis This compound is synthesized via triflation of 2-methyl-1,3-cyclohexanedione using trifluoromethanesulfonic anhydride (TFAA) under basic conditions . The reaction proceeds through enolate formation, followed by nucleophilic attack on TFAA to yield the triflate ester.

Applications

It serves as a vinylogous acyl triflate, participating in tandem nucleophilic addition/fragmentation reactions to generate alkyne building blocks . Its high reactivity makes it valuable in synthesizing complex organic molecules.

Properties

IUPAC Name |

(2-methyl-3-oxocyclohexen-1-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3O4S/c1-5-6(12)3-2-4-7(5)15-16(13,14)8(9,10)11/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEZERRDHRWNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCCC1=O)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445459 | |

| Record name | Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150765-78-9 | |

| Record name | Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Methyl-3-Oxocyclohexen-1-Ol

The cyclohexenone moiety is typically derived from cyclohexane-1,3-dione. A methyl group is introduced at the C2 position via alkylation using methyl iodide or a Grignard reagent in the presence of a base such as lithium diisopropylamide (LDA). Subsequent dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere yields 2-methyl-3-oxocyclohexen-1-ol.

Reaction Conditions :

Isolation and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to achieve >95% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: $$ ^1\text{H} $$-NMR (400 MHz, CDCl₃) δ 2.15 (s, 3H, CH₃), 2.80–3.10 (m, 4H, cyclohexenyl H), 5.45 (s, 1H, enolic OH).

Esterification with Trifluoromethanesulfonic Acid

Classical Esterification

The enolic hydroxyl group of 2-methyl-3-oxocyclohexen-1-ol reacts with trifluoromethanesulfonic anhydride (TFAA) in the presence of a base to form the target ester.

Procedure :

- Reaction : 2-Methyl-3-oxocyclohexen-1-ol (1.0 equiv), TFAA (1.5 equiv), pyridine (2.0 equiv), dichloromethane (DCM), 0°C to 25°C, 6 h.

- Work-Up : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.

- Yield : 78–85% after purification via vacuum distillation.

Mechanistic Insight :

Pyridine neutralizes the generated trifluoroacetic acid, shifting the equilibrium toward ester formation. The reaction proceeds via nucleophilic attack of the enolic oxygen on the electrophilic sulfur atom of TFAA.

Alternative: Transesterification

A two-step transesterification route is employed when the free enol is unstable:

- Intermediate Formation : React 2-methyl-3-oxocyclohexen-1-ol with methyl triflate (MeOTf) to form methyl 2-methyl-3-oxocyclohexen-1-yl triflate.

- Transesterification : Exchange the methyl group with trifluoromethanesulfonic acid using catalytic sodium methoxide in methanol.

Conditions :

- Step 1: MeOTf (1.2 equiv), DCM, 0°C, 2 h.

- Step 2: CF₃SO₃H (1.5 equiv), NaOMe (0.1 equiv), MeOH, 25°C, 12 h.

- Yield : 70–75%.

Electrochemical Synthesis

Direct Sulfonation of Cyclohexenone Derivatives

Recent advances in electrochemistry enable the direct coupling of methane derivatives with sulfonic acid groups. Using a boron-doped diamond (BDD) anode and oleum electrolyte, 2-methyl-3-oxocyclohexene undergoes electrophilic sulfonation at the enolic position.

Optimized Parameters :

- Anode : BDD, Cathode : Platinum

- Electrolyte : Oleum (20% SO₃), Current Density : 12.5 mA/cm²

- Temperature : 70°C, Pressure : 90 bar (CH₄)

- Yield : 62% at 97% selectivity.

Advantages :

Mechanistic Studies and Side Reactions

Competing Pathways

During classical esterification, over-reaction may lead to:

- Hydrolysis : Premature cleavage of the ester bond in aqueous conditions.

- Polymerization : Self-condensation of the enol triflate under basic conditions.

Mitigation Strategies :

Catalytic Effects

Palladium catalysts (e.g., PdCl₂(dppf)) enhance reaction rates in transesterification by facilitating oxidative addition and reductive elimination steps.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C-18 column (acetonitrile/water 70:30) confirms >99% purity. Retention time: 8.2 min.

Industrial-Scale Production

Continuous Flow Reactor Design

A tubular reactor with in-line monitoring achieves 90% conversion in 30 minutes:

- Residence Time : 30 min

- Temperature : 50°C

- Catalyst : Immobilized lipase (Candida antarctica).

Cost Analysis :

- Raw materials: $12/kg

- Energy: $3/kg

- Total production cost: $18/kg.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hazard Classification

The compound is classified under various hazard categories:

- Acute toxicity (oral) : Category 4

- Skin corrosion/irritation : Category 2

- Serious eye damage/eye irritation : Category 2A

- Respiratory tract irritation : Category 3 .

Organic Synthesis

Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester serves as a versatile reagent in organic synthesis. It is particularly useful in the following contexts:

- Electrocyclization Reactions :

- Vinylogous Acyl Triflates :

Materials Science

The compound's unique properties make it suitable for applications in materials science:

-

Synthesis of Functional Polymers :

- It can be utilized as a building block for synthesizing functional polymers with specific properties, such as enhanced thermal stability or chemical resistance.

-

Coatings and Adhesives :

- Its reactivity allows for the development of coatings and adhesives that require specific bonding characteristics, making it valuable in industrial applications.

Case Study 1: Electrocyclization Intermediates

In a study published by Zhao et al., the use of this compound facilitated the trapping of electrocyclization intermediates. This approach revealed how acid-mediated reactions can yield different stereochemical products compared to neutral conditions, showcasing the compound's utility in fine-tuning reaction pathways .

Case Study 2: Cross-Coupling Reactions

Research by Kim et al. demonstrated that using β-triflyl enones, including methanesulfonic acid derivatives, as coupling partners significantly improved the stability of substrates during Suzuki-Miyaura reactions. The results indicated that this method allows access to complex cyclic structures that are otherwise challenging to synthesize .

Table 1: Comparison of Reactivity with Different Acids

| Acid Type | Reactivity Level | Applications |

|---|---|---|

| Methanesulfonic Acid Trifluoro | High | Electrocyclization, Cross-Coupling |

| Sulfuric Acid | Moderate | General Dehydration Reactions |

| Hydrochloric Acid | Low | Simple Substitution Reactions |

Mechanism of Action

The mechanism by which methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester exerts its effects involves several molecular targets and pathways:

Molecular Targets: The compound interacts with various enzymes and receptors, influencing their activity and function.

Pathways Involved: It can modulate biochemical pathways related to oxidation-reduction reactions, esterification, and nucleophilic substitution.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related triflate esters:

Reactivity Trends

- Electron-Withdrawing Effects: The target compound’s 3-oxo group activates the triflate via conjugation, increasing its leaving-group ability compared to non-ketone analogues like 1-cyclohexenyl triflate .

- Comparative Stability : Phenyl triflate (CAS: 17763-67-6) is more stable due to aromatic resonance, making it less reactive than alicyclic triflates .

Stability and Handling

Triflates are moisture-sensitive and typically stored under inert conditions. The target compound’s stability is comparable to other alicyclic triflates but lower than aryl triflates like phenyl triflate .

Biological Activity

Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester (CAS Number: 150765-78-9) is a compound that has garnered attention in various fields, particularly in pharmaceuticals and chemical synthesis. This article focuses on its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Basic Information

- Molecular Formula : CHFOS

- Molecular Weight : 258.2149 g/mol

- Structure : The compound features a cyclohexene ring with a trifluoromethanesulfonyl group and a ketone functionality, which may influence its biological interactions.

Safety Profile

The compound is classified under several hazard categories:

- Acute toxicity (oral) : Category 4

- Skin corrosion/irritation : Category 2

- Serious eye damage/eye irritation : Category 2A

- Specific target organ toxicity (single exposure) : Respiratory tract irritation .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of compounds similar to methanesulfonic acid derivatives. For instance, a study highlighted the antibacterial properties of novel aryl-urea derivatives, which share structural similarities with methanesulfonic acid esters. The minimum inhibitory concentrations (MICs) against various bacterial strains were determined, revealing significant antibacterial activity . Although specific data on the compound is limited, its structural components suggest potential efficacy against microbial pathogens.

Anticancer Activity

Research into related compounds has shown promising anticancer properties. For example, several derivatives were tested against human cancer cell lines such as A549 and HCT116, yielding IC values that indicate effective cytotoxicity. Notably, compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact favorably with target proteins . While direct studies on this compound are scarce, the presence of similar functional groups suggests potential for anticancer applications.

Enzyme Inhibition

The trifluoromethyl and sulfonyl groups present in the compound may enhance its ability to act as an enzyme inhibitor. Research indicates that such modifications can significantly alter the binding affinity of compounds to their biological targets, potentially leading to increased potency against various enzymes involved in disease processes .

Synthesis and Application

A notable study focused on the synthesis of γ-functionalized cyclopentenones utilizing methanesulfonic acid as a catalyst. This process demonstrated the effectiveness of methanesulfonic acid in facilitating critical reactions in organic synthesis, which could be extrapolated to its use in drug formulation and development .

Cluster Formation Studies

In atmospheric chemistry contexts, methanesulfonic acid has been studied for its role in molecular cluster formation. It was found that MSA enhances the formation rates of clusters involving sulfuric acid and dimethylamine, indicating its potential impact on environmental processes and implications for biological systems influenced by atmospheric chemistry .

Data Table: Biological Activity Overview

| Property | Findings |

|---|---|

| Antimicrobial Activity | Significant MIC values against bacteria (similar compounds) |

| Anticancer Activity | IC values < 50 μM in various cancer cell lines |

| Enzyme Inhibition Potential | Increased binding affinity due to functional groups |

| Synthesis Role | Effective catalyst in organic reactions |

Q & A

Q. What are the common synthetic routes for preparing this triflate ester?

The compound is synthesized via tandem fragmentation/olefination using dimedone derivatives. For example, 5,5-dimethyl-3-oxocyclohex-1-en-1-yl triflate (a structurally similar enol triflate) is generated by treating dimedone with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like 2,6-lutidine. This method ensures regioselective triflation of the enol intermediate . Alternative routes may involve sulfonation of preformed enolates using sulfur trioxide (SO3) complexes, as seen in methyl ester sulfonation studies .

Q. How is this compound characterized to confirm its structural integrity?

Key characterization techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Distinct signals for the cyclohexenone ring (e.g., α,β-unsaturated ketone protons at δ 5.5–6.5 ppm) and the triflate group (electron-withdrawing effect downfield-shifts adjacent carbons).

- <sup>19</sup>F NMR : A singlet near δ -75 ppm confirms the trifluoromethanesulfonyl group .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) validate the molecular formula (C9H11F3O4S).

- IR spectroscopy : Stretching vibrations for the sulfonate group (~1350–1200 cm<sup>-1</sup>) and carbonyl (1700–1750 cm<sup>-1</sup>) .

Q. What is the reactivity profile of the triflate group in this compound?

The triflate group acts as a highly reactive leaving group , enabling nucleophilic substitution (e.g., cross-couplings, eliminations) under mild conditions. Its stability in polar aprotic solvents (e.g., DMF, THF) allows selective functionalization of the cyclohexenone scaffold .

Advanced Research Questions

Q. How can computational methods like DFT elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level has been used to model sulfonation kinetics and intermediate stability in related triflate esters . For this compound, DFT could predict:

- Transition states for triflate displacement.

- Charge distribution in the enol triflate intermediate.

- Solvent effects on reaction pathways.

Q. What role does this compound play in multi-step syntheses of natural products?

Structurally similar enol triflates are intermediates in the six-step synthesis of Alcyopterosin A , an illudalane sesquiterpene. The triflate group facilitates C–C bond formation via Suzuki-Miyaura couplings or Heck reactions, enabling access to complex carbocycles .

Q. How do steric and electronic effects influence its stability under varying conditions?

Stability studies (e.g., TGA, DSC) reveal:

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85% in enol triflation) may arise from:

- Reagent purity : Moisture in Tf2O reduces efficiency.

- Temperature control : Exothermic sulfonation requires strict cooling (-20°C to 0°C). Resolution involves optimizing reaction parameters (e.g., stoichiometry, solvent) and using in situ IR to monitor intermediate formation .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk techniques to exclude moisture and oxygen. Pre-dry solvents (e.g., molecular sieves for DCM) .

- Analytical Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

- Mechanistic Probes : Employ isotopic labeling (e.g., <sup>18</sup>O in the carbonyl group) to track substituent transfer in coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.